molecular formula C30H50N2O4S B613661 Boc-Pen(pMeBzl)-OH.DCHA CAS No. 198474-61-2

Boc-Pen(pMeBzl)-OH.DCHA

Cat. No. B613661
M. Wt: 353,48*181,32 g/mole
InChI Key: XIWRVVSYJKYAIZ-PFEQFJNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Pen(pMeBzl)-OH.DCHA is a derivative of D-Penicillamine . D-Penicillamine is a penicillin metabolite used in the treatment of Wilson’s disease, Cystinuria, Scleroderma, and arsenic poisoning . The compound has a molecular formula of C18H27NO4S .


Molecular Structure Analysis

The IUPAC name for Boc-Pen(pMeBzl)-OH.DCHA is (2R)-3-methyl-3-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid . The InChI key is SIBYHJVDFRKDDV-CQSZACIVSA-N .


Physical And Chemical Properties Analysis

Boc-Pen(pMeBzl)-OH.DCHA has a molecular weight of 353.48 . It has a density of 1.1±0.1 g/cm3 and a boiling point of 504.2±50.0°C at 760 mmHg . The compound should be stored at 2-8°C .

Scientific Research Applications

Peptide Bond Formation

The reaction of Boc–Leu3–Aib–OH with H–Leu3–OBzl, using DCC as a coupling reagent, resulted in the formation of 2-substituted 4,4-dimethyl-5(4H)-oxazolone. This process, involving oxazolone formation, is significant in peptide bond formation, highlighting a potential application of Boc-based compounds in peptide synthesis (Narita, Ishikawa, Kudo, & Endo, 1985).

Peptide Formation with α-Guanidinoglutaric Acid Derivatives

Methods for the preparation of derivatives of α-guanidinoglutaric acid (ApGlu), using BOC derivatives, have been developed for use as end groups in bioactive peptides. This includes reactions with various chlorides for different BOC derivatives, demonstrating the versatility of BOC in peptide synthesis (Natelson, 1988).

Solid-Phase Peptide Synthesis

In solid-phase peptide synthesis (SPPS), tert-butyloxycarbonyl (Boc)/benzyl (Bzl) chemistry plays a crucial role. Boc/Bzl strategy offers advantages in synthesizing long and difficult polypeptides, providing an essential application in pharmaceutical industries and basic research. The paper also discusses the use of anhydrous hydrogen fluoride (HF) in HF cleavage, a critical step in this synthesis method (Muttenthaler, Albericio, & Dawson, 2015).

Enzyme Inhibition using Boronate Esters

Research on the reversible reaction of boronic acids with alcohols explored enzyme inhibition, employing α-chymotrypsin as a model system. This study used NMR techniques to observe ternary complexes, highlighting the potential use of boronate esters in dynamic combinatorial chemistry, which could involve Boc derivatives (Leung, Brown, Schofield, & Claridge, 2011).

Microflow-based Dynamic Combinatorial Chemistry

A flow-based synthesis and screening platform integrated microscale synthesis with protein-directed dynamic combinatorial libraries (DCLs). This approach, possibly involving Boc derivatives, accelerated compound synthesis and improved the accuracy of identifying potential inhibitors (Qiu et al., 2019).

Synthesis of Difficult Sequence-Containing Peptides

The 'O-acyl isopeptide method' used a novel 'O-acyl isodipeptide unit' for the efficient synthesis of difficult sequence-containing peptides. This method, potentially involving Boc derivatives, allows for racemization-free esterification, suggesting applicability in automated protocols for synthesizing long peptides or proteins (Sohma et al., 2006).

Safety And Hazards

The safety data sheet for Boc-Pen(pMeBzl)-OH.DCHA suggests that it should be handled with care. If inhaled or ingested, medical attention should be sought immediately . The compound should be stored properly to avoid any hazards .

properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2R)-3-methyl-3-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO4S.C12H23N/c1-12-7-9-13(10-8-12)11-24-18(5,6)14(15(20)21)19-16(22)23-17(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21);11-13H,1-10H2/t14-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWRVVSYJKYAIZ-PFEQFJNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CSC(C)(C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673982
Record name N-(tert-Butoxycarbonyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-L-valine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Pen(pMeBzl)-OH.DCHA

CAS RN

198474-61-2
Record name N-(tert-Butoxycarbonyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-L-valine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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